molecular formula C9H9BrO2S B15168908 Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- CAS No. 648428-34-6

Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-

Cat. No.: B15168908
CAS No.: 648428-34-6
M. Wt: 261.14 g/mol
InChI Key: ZEYVAFAFTVLNDL-UHFFFAOYSA-N
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Description

Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- is a chemical compound characterized by the presence of a benzene ring substituted with a bromomethyl group and a sulfonyl group attached to an ethenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- typically involves the bromination of benzene derivatives followed by sulfonylation. The reaction conditions often require the use of strong electrophiles and bases to facilitate the substitution reactions. For instance, the bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The sulfonylation step involves the use of sulfonyl chlorides in the presence of a base like pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

    Substitution: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- exerts its effects involves the interaction of its functional groups with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    Benzene, (bromomethyl)-: This compound has a similar structure but lacks the sulfonyl group.

    Benzene, (2-bromoethyl)-: This compound has an ethyl chain instead of an ethenyl chain.

Uniqueness

Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]- is unique due to the presence of both bromomethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

648428-34-6

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

2-(bromomethylsulfonyl)ethenylbenzene

InChI

InChI=1S/C9H9BrO2S/c10-8-13(11,12)7-6-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

ZEYVAFAFTVLNDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)CBr

Origin of Product

United States

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